

synthesis of pyrazinamide from 3-Amino-5-chloropyrazine-2-carboxylic acid

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Compound of Interest

Compound Name: 3-Amino-5-chloropyrazine-2-carboxylic acid

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Synthesis of Pyrazinamide: A Detailed Protocol for Researchers

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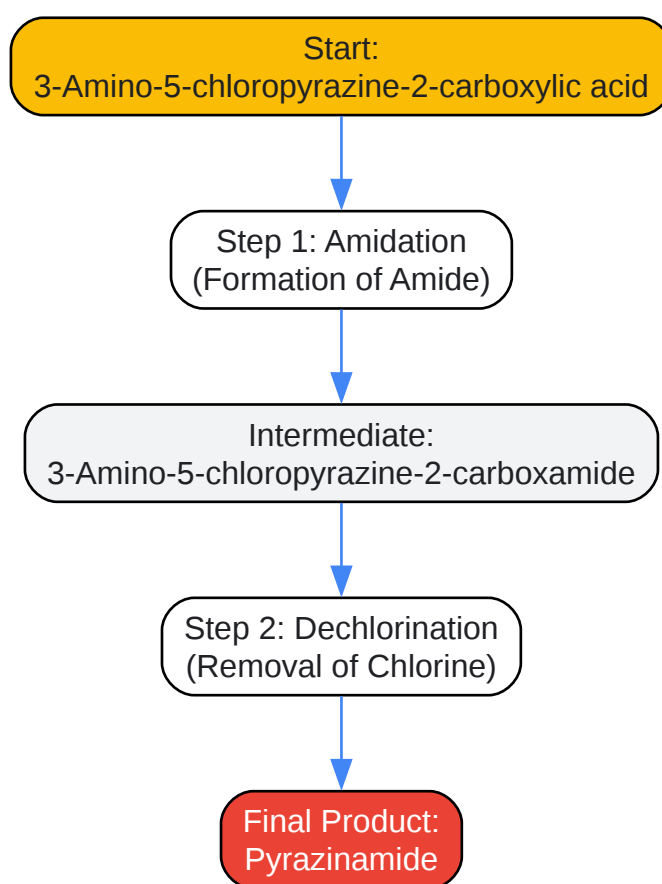
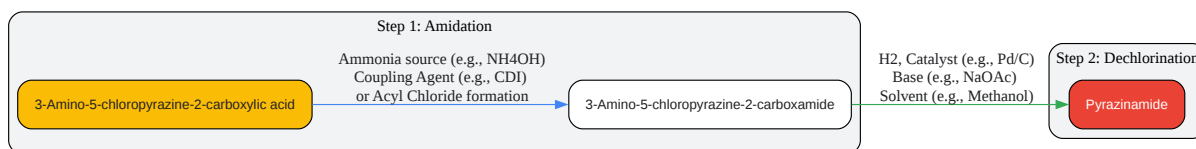
This application note provides detailed protocols for the synthesis of pyrazinamide, a crucial first-line antituberculosis drug, starting from **3-Amino-5-chloropyrazine-2-carboxylic acid**. The described synthetic route involves a two-step process: the amidation of the starting material to form 3-amino-5-chloropyrazine-2-carboxamide, followed by a catalytic hydrodechlorination to yield the final product, pyrazinamide. These protocols are intended for researchers, scientists, and professionals involved in drug development and pharmaceutical synthesis.

Introduction

Pyrazinamide is an essential component of combination therapy for tuberculosis. The synthesis of pyrazinamide and its derivatives is a significant area of research in medicinal chemistry. This document outlines a reliable and reproducible method for the laboratory-scale synthesis of pyrazinamide from a readily available starting material, **3-Amino-5-chloropyrazine-2-carboxylic acid**.

Overall Reaction Scheme

The synthesis proceeds in two main steps as illustrated in the workflow diagram below.



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